molecular formula C10H11N5OS3 B2965024 N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide CAS No. 899979-27-2

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2965024
CAS No.: 899979-27-2
M. Wt: 313.41
InChI Key: WFUBPAJLPIZCBW-UHFFFAOYSA-N
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Description

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. Common synthetic routes include the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The allylthio group is introduced through nucleophilic substitution reactions, where an allyl halide reacts with a thiadiazole derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiadiazole ring or the allylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating that it may inhibit the growth of certain cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, such as:

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 2-ethylthio-1,3,4-thiadiazole
  • 2-allylamino-5-methyl-1,3,4-thiadiazole

Uniqueness

What sets N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both allylthio and carboxamide groups enhances its potential for diverse applications in various fields.

Properties

IUPAC Name

4-ethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5OS3/c1-3-5-17-10-14-13-9(18-10)11-8(16)7-6(4-2)12-15-19-7/h3H,1,4-5H2,2H3,(H,11,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUBPAJLPIZCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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